Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Overview
Description
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methoxypyrazine-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane (DCM).
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly for its pyrazine core, which is known for its biological activity.
Material Science:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazine core can interact with various enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-amino-6-bromopyrazine-2-carboxylate: This compound has an amino group instead of a methoxy group, which can lead to different reactivity and biological activity.
Methyl 3-bromo-6-chloropyrazine-2-carboxylate: This compound has a chlorine atom instead of a methoxy group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAPWVOZUZZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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